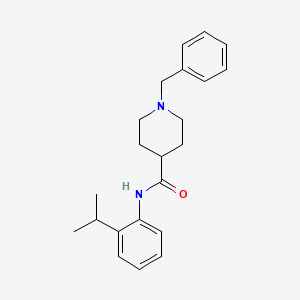![molecular formula C20H24ClN5O B6111868 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6111868.png)
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, also known as CBPP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. CBPP is a pyrimidine derivative that has been synthesized and studied extensively.
Mecanismo De Acción
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine also induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been shown to have various biochemical and physiological effects. Studies have shown that 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the size of tumors. 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is also relatively easy to synthesize and can be obtained in large quantities. However, 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has certain limitations for lab experiments. It is a highly reactive compound and can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. One of the most promising directions is the development of 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine-based drugs for the treatment of cancer. 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has shown potent anti-cancer activity in preclinical studies and has the potential to be developed into a new class of anti-cancer drugs. Another future direction is the study of the mechanism of action of 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. Further studies are needed to elucidate the signaling pathways that are activated by 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine and the enzymes that are targeted by 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine.
Métodos De Síntesis
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine can be synthesized using various methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)-1-piperazinyl chloride, which is then reacted with 6-(1-piperidinyl)pyrimidine to form 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine.
Aplicaciones Científicas De Investigación
4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been studied extensively for its potential applications in various fields. One of the most promising applications of 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is in the field of cancer research. Studies have shown that 4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has potent anti-cancer activity and can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c21-17-6-4-16(5-7-17)20(27)26-12-10-25(11-13-26)19-14-18(22-15-23-19)24-8-2-1-3-9-24/h4-7,14-15H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQKCESSTTUHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one](/img/structure/B6111793.png)
![8-methoxy-2-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6111795.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide](/img/structure/B6111802.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-furyl)propanamide](/img/structure/B6111803.png)
![5-[1-(3,4-dimethylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6111808.png)

![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6111824.png)

![3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6111854.png)

![2-(4-tert-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6111870.png)
![N'-1-adamantyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)urea](/img/structure/B6111878.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B6111885.png)
![2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6111893.png)